2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide
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Overview
Description
2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide is a chemical compound with the molecular formula C16H16ClNO5 and a molecular weight of 337.75 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide typically involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide can be compared with similar compounds such as:
2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of an amide group.
2-(2-Chloro-6-ethoxy-4-formylphenoxy)-N-phenylacetamide: Similar structure but with a phenyl group attached to the amide nitrogen.
These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-2-16-9-4-7(5-14)3-8(12)11(9)17-6-10(13)15/h3-5H,2,6H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIYHMZQOKLGAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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